(4-Bromo-2-methylphenyl)hydrazine hydrochloride
Overview
Description
(4-Bromo-2-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9BrN2·HCl and a molecular weight of 237.53 g/mol . It is a derivative of hydrazine, characterized by the presence of a bromine atom and a methyl group on the phenyl ring. This compound is typically found in the form of a crystalline powder and is used in various chemical reactions and research applications.
Mechanism of Action
Target of Action
It is used as a reagent in the preparation of acylsulfonamides and acylsulfamides , suggesting that it may interact with enzymes or proteins involved in these biochemical pathways.
Mode of Action
As a reagent, it likely interacts with its targets to facilitate chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
(4-Bromo-2-methylphenyl)hydrazine hydrochloride is involved in the synthesis of acylsulfonamides and acylsulfamides .
Result of Action
As a reagent, it likely contributes to the formation of new compounds, which could have various effects depending on the specific biochemical pathways they are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methylphenyl)hydrazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions, followed by crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylhydrazines.
Scientific Research Applications
(4-Bromo-2-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylhydrazine hydrochloride
- 2-Methylphenylhydrazine hydrochloride
- 4-Chloro-2-methylphenylhydrazine hydrochloride
Uniqueness
(4-Bromo-2-methylphenyl)hydrazine hydrochloride is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of these substituents enhances its potential as a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
(4-bromo-2-methylphenyl)hydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQUZPNVVNHBRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858209-27-5 | |
Record name | (4-bromo-2-methylphenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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